molecular formula C15H13BrN2O B14794885 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one

3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one

Cat. No.: B14794885
M. Wt: 317.18 g/mol
InChI Key: HEIHGSLMAMKPIP-UHFFFAOYSA-N
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Description

3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a four-membered ring system with substituents at positions 1, 3, and 4. The molecule features a phenyl group at position 1, an amino group (-NH₂) at position 3, and a 4-bromophenyl moiety at position 5.

Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C15H13BrN2O/c16-11-8-6-10(7-9-11)14-13(17)15(19)18(14)12-4-2-1-3-5-12/h1-9,13-14H,17H2

InChI Key

HEIHGSLMAMKPIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene. The imine is usually prepared from an amine and an aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a reaction, which involves the coupling of a bromophenyl boronic acid with the azetidinone ring in the presence of a palladium catalyst.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the azetidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the azetidinone ring or the bromophenyl group, leading to the formation of corresponding reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Reduced azetidinone and bromophenyl derivatives.

    Substitution: Various substituted azetidinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the bromophenyl and phenyl groups contribute to hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₅H₁₂BrN₂O ~316.18* 4-Bromophenyl, phenyl, amino High lipophilicity due to Br; potential for halogen bonding
3-Amino-4-(4-ethylphenyl)-1-phenylazetidin-2-one C₁₇H₁₈N₂O 266.34 4-Ethylphenyl, phenyl, amino Increased hydrophobicity from ethyl group; lower molecular weight
3-Amino-1-(4-bromophenyl)-4-(furan-2-yl)azetidin-2-one C₁₃H₁₁BrN₂O₂ 307.14 4-Bromophenyl, furan, amino Heteroaromatic furan enhances π-π interactions; moderate polarity
3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one Not specified Not available 4-Chlorophenyl, 4-ethoxyphenyl, amino Chlorine offers electronegativity; ethoxy group may improve solubility
3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one C₁₀H₁₀FN₂O ~194.20* 4-Fluorophenyl, methyl, amino Fluorine enhances metabolic stability; compact structure

*Calculated based on analogous compounds.

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